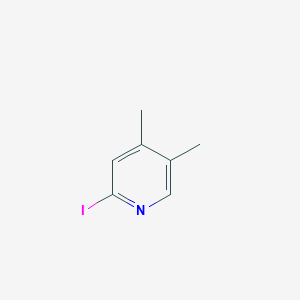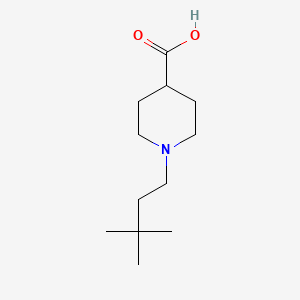
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethyl-butyl group at the nitrogen atom and a carboxylic acid group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the 3,3-dimethylbutyraldehyde with an appropriate amine under acidic conditions to form the piperidine ring.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the fourth position of the piperidine ring. This can be done through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or bromides.
科学研究应用
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3,3-Dimethylbutanoic Acid: Shares the 3,3-dimethylbutyl group but lacks the piperidine ring.
1-Butyne, 3,3-dimethyl-: Contains a similar butyne structure but differs in the functional groups and overall structure.
Uniqueness: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring and the 3,3-dimethylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)6-9-13-7-4-10(5-8-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) |
InChI 键 |
XKIHBTCFABIZQB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCN1CCC(CC1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

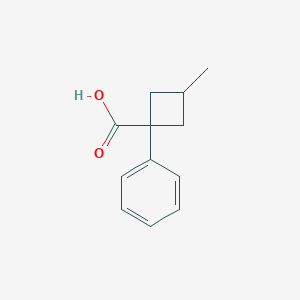

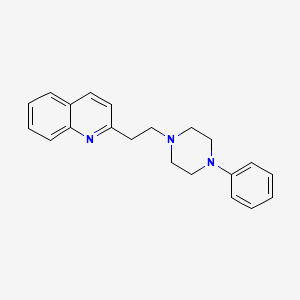
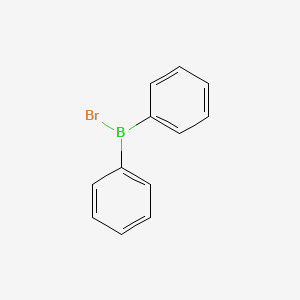
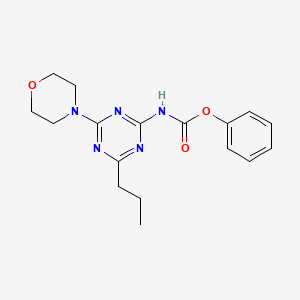

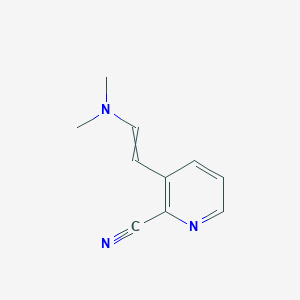
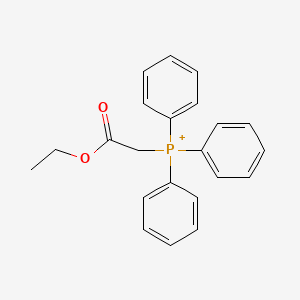
![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)
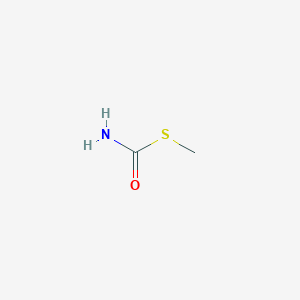
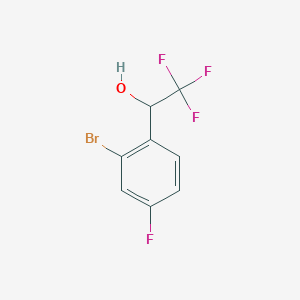
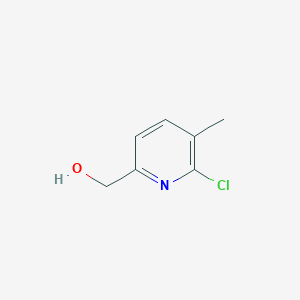
![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)
